molecular formula C10H18O2 B13783000 2-Octenoic acid, 4-ethyl-, (2Z)- CAS No. 90464-78-1

2-Octenoic acid, 4-ethyl-, (2Z)-

Cat. No.: B13783000
CAS No.: 90464-78-1
M. Wt: 170.25 g/mol
InChI Key: RTSYTZNKRVDRRT-FPLPWBNLSA-N
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Description

(2Z)-4-Ethyl-2-octenoic acid is an unsaturated fatty acid derivative with the molecular formula C₁₀H₁₈O₂, an average molecular mass of 170.252 g/mol, and a monoisotopic mass of 170.130680 g/mol . Its structure features a carboxylic acid functional group, a double bond in the Z (cis) configuration at the C2 position, and an ethyl substituent at C2. The compound is registered under CAS numbers 60308-75-0 and 90464-78-1, with ChemSpider ID 4510766 . The Z-stereochemistry distinguishes it from the E (trans) isomer, which may influence its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90464-78-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(Z)-4-ethyloct-2-enoic acid

InChI

InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7-

InChI Key

RTSYTZNKRVDRRT-FPLPWBNLSA-N

Isomeric SMILES

CCCCC(CC)/C=C\C(=O)O

Canonical SMILES

CCCCC(CC)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octenoic acid, 4-ethyl-, (2Z)- can be synthesized through several methods. One common approach involves the acid-catalyzed esterification of 4-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to accelerate the process. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of 2-Octenoic acid, 4-ethyl-, (2Z)- often involves large-scale esterification processes. These processes are optimized for efficiency and yield, using continuous reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated fatty acids.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

Scientific Research Applications

Applications in Food Science

Flavoring Agent
2-Octenoic acid, 4-ethyl-, (2Z)- is recognized for its flavoring properties. According to the European Food Safety Authority (EFSA), it is evaluated as a flavoring substance in food products. Its sensory profile contributes to the overall taste experience in various culinary applications .

Pharmaceutical Applications

Genotoxicity Studies
Research indicates that 2-Octenoic acid, 4-ethyl-, (2Z)- has been included in studies assessing genotoxicity. A notable study utilized the EpiDerm™ 3D reconstructed skin micronucleus assay to evaluate the compound's potential effects on genetic material. Results showed statistically significant increases in micronuclei induction at higher concentrations, suggesting a need for further investigation into its safety profile in pharmaceutical formulations .

Environmental Applications

Biodegradability and Environmental Impact
The compound's structure suggests potential biodegradability, making it a candidate for environmentally friendly applications. Studies on similar compounds indicate that fatty acids can be broken down by microbial action in natural environments. This characteristic supports the use of 2-Octenoic acid, 4-ethyl-, (2Z)- in eco-friendly formulations .

  • Flavoring Group Evaluation
    The EFSA conducted an extensive evaluation of flavoring substances, including 2-Octenoic acid, 4-ethyl-, (2Z)-. The findings highlighted its effectiveness as a flavoring agent while also addressing safety concerns related to its use in food products .
  • Genotoxicity Assessment
    A study published in Mutagenesis reported that the compound induced micronuclei formation in vitro, leading to discussions about its safety as an ingredient in consumer products . This underscores the importance of rigorous testing for compounds used in food and pharmaceuticals.
  • Environmental Studies
    Research into the biodegradability of fatty acids suggests that similar compounds can be effectively broken down by microbial processes, indicating that 2-Octenoic acid, 4-ethyl-, (2Z)- may have low environmental persistence and toxicity .

Mechanism of Action

The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act on enzymes involved in fatty acid metabolism, influencing various cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: (2Z)- vs. (2E)-4-Ethyl-2-Octenoic Acid

The Z and E isomers of 4-ethyl-2-octenoic acid differ in spatial arrangement due to double-bond geometry. This difference significantly impacts biological activity:

  • In vitro clastogenicity : The E-isomer induced statistically significant micronuclei in human lymphocytes at 564–692 µg/ml (without metabolic activation) and 570–600 µg/ml (with S9 activation) .
  • Pheromone role: (E)-2-octenoic acid (structurally similar) is a component of Leucophaea male pheromones, influencing dominance hierarchies .

Key Insight : The E-isomer exhibits higher bioactivity in vitro and in vivo compared to the Z-isomer, suggesting stereochemistry modulates toxicity and ecological function.

Functional Group Analogs: 2-Octen-4-one (CAS 4643-27-0)

Replacing the carboxylic acid group with a ketone yields 2-octen-4-one. This structural change alters polarity and reactivity:

  • Clastogenicity: 2-Octen-4-one induced micronuclei at 13.4–20.4 µg/ml (without S9) and 31.5–38.9 µg/ml (with S9), far lower concentrations than the E-octenoic acid isomer .

Chain-Length Variants: 2-Hexenoic Acid

Shortening the carbon chain from C8 to C6 (2-hexenoic acid) reduces hydrophobicity:

  • Cytotoxicity: 2-Hexenoic acid showed an IC₅₀ of 3.10 µJ/mL against MCF-7 breast cancer cells, slightly less potent than 2-octenoic acid (2.66 µJ/mL) .
  • Bioactivity : Longer chains may improve membrane permeability, enhancing anticancer effects.

Data Tables

Table 2: In Vitro Clastogenicity Data

Compound Test System Effective Concentration (µg/ml) Result Reference
(2E)-4-Ethyl-2-octenoic acid Human lymphocytes (no S9) 564–692 Positive
(2E)-4-Ethyl-2-octenoic acid Human lymphocytes (with S9) 570–600 Positive
2-Octen-4-one Human lymphocytes (no S9) 13.4–20.4 Positive

Research Findings and Implications

  • Stereochemistry Matters: The E-isomer’s higher clastogenicity and pheromone activity suggest that minor structural changes drastically alter bioactivity.
  • Functional Group Impact : Ketone-containing analogs (e.g., 2-octen-4-one) exhibit heightened reactivity, necessitating caution in industrial applications .

Biological Activity

2-Octenoic acid, 4-ethyl-, (2Z)- is an unsaturated fatty acid with the molecular formula C10H18O2. It is characterized by a double bond in the (2Z) configuration and is utilized in various biological and industrial applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H18O2
  • SMILES Notation : CCCCC(CC)/C=C\C(=O)O
  • InChIKey : RTSYTZNKRVDRRT-FPLPWBNLSA-N

The biological activity of 2-octenoic acid, 4-ethyl-, (2Z)- is primarily attributed to its interaction with specific molecular targets involved in fatty acid metabolism. The compound modulates enzyme activities that are crucial for various cellular processes, potentially influencing metabolic pathways related to lipid synthesis and degradation .

Interaction with Enzymes

The compound has been shown to interact with enzymes such as:

  • Fatty Acid Synthase : Involved in the synthesis of fatty acids.
  • Acyl-CoA Synthetases : Important for the activation of fatty acids.

These interactions may lead to alterations in cellular lipid profiles, impacting cell signaling and energy metabolism.

Antimicrobial Properties

Recent studies indicate that 2-octenoic acid, 4-ethyl-, (2Z)- exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. This property suggests potential applications in food preservation and as a natural antimicrobial agent in pharmaceuticals.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound using human peripheral blood lymphocytes. The results indicated dose-dependent increases in micronuclei formation, suggesting potential genotoxic effects at higher concentrations .

Case Studies

  • Micronucleus Test : A study conducted using human peripheral blood lymphocytes revealed that exposure to 2-octenoic acid at concentrations of 300 µg/ml and above significantly increased micronuclei induction, indicating a clastogenic effect .
  • Skin Irritation Assessment : The EpiDerm™ 3D reconstructed skin model was employed to assess skin irritation potential. Results indicated that while some irritation was noted, it was within acceptable limits for cosmetic applications .

Comparative Analysis

The following table compares the biological activity of 2-octenoic acid, 4-ethyl-, (2Z)- with similar compounds:

Compound NameAntimicrobial ActivityCytotoxicityUnique Features
2-Octenoic Acid, 4-Ethyl-, (2Z)-YesModerateUnique ethyl substitution at C4
4-Octenoic AcidModerateLowDifferent chain length
Butenoic AcidNoHighSaturated compound

Research Findings

Recent literature highlights the diverse applications of 2-octenoic acid in scientific research:

  • Organic Synthesis : Used as an intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development : Investigated for its potential therapeutic properties due to its biological activity .

Q & A

Basic Research Questions

Q. How is the structural configuration of (2Z)-4-ethyl-2-octenoic acid validated in synthetic or isolated samples?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical for confirming stereochemistry. For example, 1H^1H-NMR coupling constants and 13C^13C-NMR chemical shifts can distinguish the (Z)-isomer from the (E)-isomer. Gas chromatography (GC) with chiral columns may further resolve enantiomers. Structural databases (e.g., NIST Chemistry WebBook) provide reference spectra for cross-validation .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening of (2Z)-4-ethyl-2-octenoic acid?

  • Methodological Answer : The MTT assay is widely used to evaluate cytotoxicity. For instance, in MCF-7 breast cancer cells, dose-response curves (e.g., 1–10 µM) can determine IC50_{50} values. Follow-up assays like lactate dehydrogenase (LDH) release or apoptosis markers (Annexin V/PI staining) validate mechanisms. Positive controls (e.g., doxorubicin) and statistical tests (ANOVA with post-hoc corrections) ensure robustness .

Advanced Research Questions

Q. How can conflicting genotoxicity results between in vitro and in vivo assays be resolved?

  • Case Analysis : In vitro micronucleus (MN) assays in human lymphocytes (e.g., 564–692 µg/mL, 3-hour exposure without S9) showed clastogenicity . However, reconstructed skin micronucleus (RSMN) assays (up to 14 mg/mL, 48–72 hours) and in vivo mouse COMET tests (1000 mg/kg) yielded negative results .
  • Resolution Strategy :

  • Metabolic Differences : S9 metabolic activation in vitro may overestimate effects. Use liver S9 fractions from humanized mouse models for relevance.
  • 3D Tissue Models : EpiDerm™ tissues better mimic dermal absorption and detoxification pathways.
  • Dose Escalation : In vivo studies should exceed maximum tolerated doses (MTDs) to confirm false negatives.

Q. Does the (2Z) stereochemistry of 4-ethyl-2-octenoic acid influence its bioactivity compared to the (2E) isomer?

  • Methodological Answer : Comparative studies using enantiomerically pure samples are essential. For example, in Leucophaea maderae, (E)-2-octenoic acid modulates pheromone activity and dominance behavior . For the (Z)-isomer:

  • Biological Assays : Test behavioral responses in insect models or receptor-binding assays (e.g., G-protein-coupled receptors).
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts stereospecific interactions with target proteins.

Q. How can metabolomics identify (2Z)-4-ethyl-2-octenoic acid as a biomarker in disease progression?

  • Methodological Answer : Rapid-resolution liquid chromatography-mass spectrometry (RRLC-MS) detects metabolites in biofluids. In ovarian cancer patients, 2-octenoic acid levels correlated with surgical response and relapse .

  • Workflow :

Sample Preparation : Serum/plasma deproteinization with methanol.

Data Acquisition : Full-scan MS (m/z 50–1000) in negative ion mode.

Multivariate Analysis : Orthogonal partial least squares-discriminant analysis (OPLS-DA) identifies metabolic shifts.

  • Validation : Stable isotope-labeled internal standards (e.g., 13C^{13}C-octenoic acid) improve quantification accuracy.

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